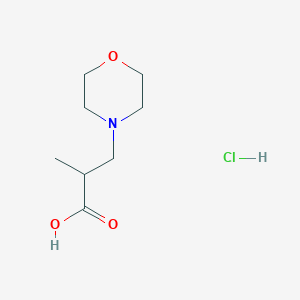

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of propanoic acid, featuring a morpholine ring and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Propanoic Acid Moiety: The morpholine ring is then reacted with a propanoic acid derivative, such as 2-bromo-3-methylpropanoic acid, under basic conditions to form the desired product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale synthesis of the morpholine ring and propanoic acid derivatives.

Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Purification and Crystallization: Purification of the final product through crystallization and recrystallization techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the methyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.

Medicine: The compound has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents, particularly those targeting neurological and metabolic disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The morpholine ring and propanoic acid moiety play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-Morpholin-4-ylpropanoic acid: Lacks the methyl group, resulting in different chemical and biological properties.

2-Methyl-3-piperidin-4-ylpropanoic acid: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and applications.

2-Methyl-3-pyrrolidin-4-ylpropanoic acid:

Uniqueness: 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is unique due to the presence of both a morpholine ring and a methyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (CAS Number: 1052522-32-3) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring and a propanoic acid moiety, which contribute to its unique biochemical properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of therapeutic agents targeting various diseases.

The molecular formula of this compound is C8H16ClNO3. Its structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme mechanisms and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as both a substrate and an inhibitor, influencing various metabolic processes. The morpholine ring enhances its binding affinity to target proteins, while the propanoic acid moiety may facilitate interactions with active sites on enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.

- Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific pathogens.

Study 1: Enzyme Interaction

A study examined the interaction of this compound with various enzymes involved in metabolic pathways. The results showed significant inhibition of enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Study 2: Neuroprotective Properties

In a neuroprotection study, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings indicated that treatment with this compound reduced cell death by modulating apoptotic pathways, highlighting its therapeutic potential in neurodegenerative diseases .

Study 3: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Morpholin-4-ylpropanoic acid | Lacks methyl group | Different enzyme inhibition profile |

| 2-Methyl-3-piperidin-4-ylpropanoic acid | Contains piperidine ring | Varies in reactivity |

| 2-Methyl-3-pyrrolidin-4-ylpropanoic acid | Contains pyrrolidine ring | Distinct pharmacological properties |

Eigenschaften

IUPAC Name |

2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXVHGVQSOVEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.